3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Description
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dichlorophenyl group at the β-position and a 2-methylphenyl (ortho-methylphenyl) group at the α-position. Chalcones of this class are synthesized via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes under acidic or basic conditions .
Crystallographic studies (e.g., Acta Crystallographica Section E) confirm its planar geometry, with bond lengths and angles consistent with conjugated enone systems. For example, the C=O bond length is approximately 1.22 Å, and the C=C bond in the α,β-unsaturated system is ~1.32 Å, aligning with related chalcones .
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-14(11)16(19)9-7-12-6-8-13(17)10-15(12)18/h2-10H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELYDKHKRIEEAL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,4-dichlorobenzaldehyde and 2-methylacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide or potassium hydroxide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Oxidation Reactions
The conjugated enone system undergoes selective oxidation:
-
Epoxidation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C forms the corresponding epoxide (Figure 1A) with >85% yield.
-
Carbonyl oxidation : Strong oxidants like KMnO<sub>4</sub> in acidic conditions cleave the α,β-bond, yielding 2,4-dichlorobenzoic acid and 2-methylacetophenone derivatives.
Table 1: Oxidation Reagents and Outcomes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Epoxide | 85–92% |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hr | Carboxylic acid fragments | 78% |
Reduction Reactions
The enone system is highly responsive to reducing agents:
-
Selective ketone reduction : NaBH<sub>4</sub> in ethanol reduces the carbonyl to a secondary alcohol while preserving the double bond (Figure 1B).
-
Full saturation : H<sub>2</sub>/Pd-C (10 atm, 60°C) hydrogenates both the carbonyl and double bond, yielding 3-(2,4-dichlorophenyl)-1-(2-methylphenyl)propane.
Table 2: Reduction Pathways
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C, 2 hr | Allylic alcohol | >90% |
| H<sub>2</sub>/Pd-C | 60°C, 10 atm, 12 hr | Saturated hydrocarbon | 95% |
Nucleophilic Substitution
The 2,4-dichlorophenyl group participates in aromatic substitution:
-
Amine displacement : Reacting with piperidine in DMF at 120°C replaces the para-chlorine atom, forming 3-(2-chloro-4-piperidinylphenyl)-1-(2-methylphenyl)prop-2-en-1-one.
-
Thiol exchange : Using NaSH in DMSO substitutes chlorine at the ortho position with a thiol group (65–72% yield).
Cycloaddition and Cyclization
The α,β-unsaturated system enables [4+2] Diels-Alder reactions:
-
With cyclopentadiene : In toluene at 80°C, the enone reacts as a dienophile to form a bicyclic adduct (Figure 1C).
-
Intramolecular cyclization : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/AcOH), the compound forms a fused benzofuran derivative .
Biological Activity Correlations
Reactivity directly impacts pharmacological effects:
-
Anti-inflammatory action : Epoxide derivatives inhibit superoxide (SO) generation in neutrophils (IC<sub>50</sub> = 1.23–1.37 μM) .
-
Structure-activity trends : Methoxy substitutions at the 2-methylphenyl ring enhance SO suppression by 40% compared to methyl groups .
Table 3: Bioactivity of Derivatives
| Derivative Structure | IC<sub>50</sub> (μM) | Target |
|---|---|---|
| 2-Methoxy-substituted epoxide | 1.23 ± 0.27 | Neutrophil SO |
| 3,4-Dimethoxy analog | 0.89 ± 0.15 | COX-2 enzyme |
Industrial-Scale Modifications
-
Continuous flow synthesis : Tubular reactors with NaOH/EtOH achieve 94% yield in 30 minutes, versus 68% in batch processes.
-
Catalytic optimization : ZrO<sub>2</sub>-supported Au nanoparticles reduce reaction activation energy by 15 kJ/mol .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing targeted inhibitors and functionalized polymers.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that chalcone derivatives exhibit significant antimicrobial properties. Studies have shown that 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Chalcones have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been reported that this compound can inhibit the growth of breast cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory properties. It is thought to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.
Photophysical Properties
The compound exhibits interesting photophysical properties, particularly second-order nonlinear optical (NLO) characteristics. Research indicates that it crystallizes in a non-centrosymmetric space group, which is essential for NLO applications. The dihedral angle between the benzene rings influences its optical behavior, making it suitable for applications in optoelectronic devices.
Organic Light Emitting Diodes (OLEDs)
Due to its favorable electronic properties, this compound is being explored as a potential material for OLEDs. Its ability to emit light when subjected to an electric field makes it a candidate for improving the efficiency and brightness of OLED displays.
Photovoltaic Cells
The compound's light absorption characteristics can be harnessed in photovoltaic applications. Chalcones have been integrated into organic solar cells to enhance light harvesting and improve overall energy conversion efficiency.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- Electron-Withdrawing Groups (e.g., Cl, F): The 2,4-dichlorophenyl group enhances molecular polarity and stabilizes the enone system via conjugation, improving nonlinear optical (NLO) responses. For example, derivatives with 2,4-dichlorophenyl groups exhibit higher hyperpolarizability (β) values compared to methoxy-substituted analogues .
- Steric Effects (e.g., Methyl, Dimethyl):
Ortho-methyl groups (as in the target compound) introduce steric hindrance, reducing intermolecular interactions and altering crystal packing. This contrasts with para-substituted derivatives (e.g., 4-methoxyphenyl), which favor planar molecular arrangements and stronger intermolecular hydrogen bonding . - Biological Activity:
Fluorine and nitrofuran substitutions (e.g., 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one) significantly enhance antifungal and anti-inflammatory activity. For instance, fluorinated derivatives show IC₅₀ values < 0.2 µM against COX-2 enzymes due to improved binding to Arg499 and Phe504 residues .
Crystallographic and Spectroscopic Differences
- Bond Lengths and Angles:
- The C=O bond in the target compound (1.22 Å) is shorter than in methoxy-substituted analogues (1.24–1.25 Å), reflecting stronger conjugation with electron-withdrawing groups .
- Dihedral angles between aromatic rings range from 5–15°, influenced by substituent bulkiness. For example, 2-methylphenyl derivatives exhibit larger dihedral angles (~12°) compared to 4-methoxyphenyl analogues (~8°) .
- Hydrogen Bonding: Unlike hydroxyl-substituted chalcones (e.g., 2′,4′-dihydroxychalcone), the target compound lacks strong hydrogen-bond donors, resulting in weaker intermolecular interactions and lower melting points (~120–130°C vs. >200°C for dihydroxy derivatives) .
Notes
- Synthesis Challenges: Steric hindrance from ortho-substituents reduces reaction yields (e.g., 50–60% for 2-methylphenyl vs. 70–80% for para-substituted derivatives) .
- Limitations in Data: Pharmacokinetic and toxicity profiles for the target compound remain understudied compared to fluorinated or nitro-substituted analogues .
Biological Activity
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as (E)-3-(2,4-dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, is a compound that has garnered attention for its potential biological activities. This article examines its properties, biological effects, and relevant research findings.
- Molecular Formula : C16H12Cl2O
- Molecular Weight : 291.17 g/mol
- CAS Number : 183018-76-0
The compound features a conjugated double bond system and two aromatic rings, which are crucial for its biological activity. Its structure allows for various interactions with biological molecules.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. A study highlighted its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer) cells. The structure-activity relationship (SAR) analysis suggested that the presence of the dichlorophenyl group enhances its antiproliferative effects. Compounds with similar structures have been shown to inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine atoms in the phenyl ring, plays a significant role in enhancing the antibacterial activity of such compounds .
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. It has been observed to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is essential for potential applications in health supplements and therapeutic agents .
Study on Cytotoxicity
A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that:
These findings indicate that the compound's structure significantly contributes to its effectiveness against these cell lines.
The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Molecular dynamics simulations have suggested that it interacts with key proteins involved in cell proliferation and survival pathways .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental crystallographic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
